molecular formula C9H7BrN2 B1276300 3-Bromoquinolin-6-amine CAS No. 7101-96-4

3-Bromoquinolin-6-amine

Cat. No. B1276300
CAS RN: 7101-96-4
M. Wt: 223.07 g/mol
InChI Key: XOXNGIYWQRRRPW-UHFFFAOYSA-N
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Description

3-Bromoquinolin-6-amine is a chemical compound with the molecular formula C9H7BrN2 . It has a molecular weight of 223.07 .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Bromoquinolin-6-amine, has been reported in the literature. One method involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .


Molecular Structure Analysis

The IUPAC name for 3-Bromoquinolin-6-amine is 3-bromo-6-quinolinamine . The InChI code is 1S/C9H7BrN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 .


Chemical Reactions Analysis

Quinoline derivatives like 3-Bromoquinolin-6-amine show both electrophilic and nucleophilic substitution reactions . The exact reactions that 3-Bromoquinolin-6-amine undergoes would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromoquinolin-6-amine include a molecular weight of 223.07 . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved documents.

Scientific Research Applications

properties

IUPAC Name

3-bromoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXNGIYWQRRRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409427
Record name 3-bromoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoquinolin-6-amine

CAS RN

7101-96-4
Record name 3-bromoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, Z Hu, W Zhang, S Wu, Y Hao, X Xiao… - Journal of Cell …, 2023 - rupress.org
… First, 2 M NaHMDS (3.0 ml, 6.0 mmol) was added to a solution of 3-bromoquinolin-6-amine (669 mg, 3.0 mmol) and 4-chloro-6-methyl-2-(methylthio) pyrimidine (524 mg, 3.0 mmol) in …
Number of citations: 5 rupress.org

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